molecular formula C21H20N2O3 B2450737 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903622-85-4

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2450737
CAS No.: 1903622-85-4
M. Wt: 348.402
InChI Key: TVOOAUWWVJGPAD-UHFFFAOYSA-N
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Description

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a methoxyphenyl group, a quinolin-8-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

    Quinolin-8-yloxy Group Introduction: The quinolin-8-yloxy group can be introduced through a nucleophilic substitution reaction involving quinoline derivatives and appropriate leaving groups.

    Methanone Formation: The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo several types of chemical reactions:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The quinolin-8-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its methoxyphenyl, quinolin-8-yloxy, and pyrrolidin-1-yl groups. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-18-9-3-2-8-17(18)21(24)23-13-11-16(14-23)26-19-10-4-6-15-7-5-12-22-20(15)19/h2-10,12,16H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOOAUWWVJGPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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